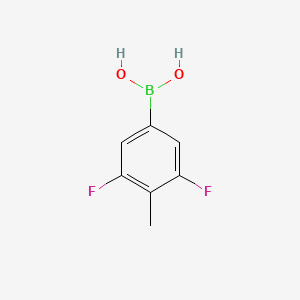

3,5-Difluoro-4-methylphenylboronic acid

Descripción general

Descripción

3,5-Difluoro-4-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 3,5-Difluoro-4-methylphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar organometallic reagents and boric esters. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Difluoro-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild conditions (room temperature to 80°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Anticancer Agents

3,5-Difluoro-4-methylphenylboronic acid serves as a key intermediate in the synthesis of anticancer drugs. Its boronic acid functionality allows for the formation of covalent bonds with biomolecules, enhancing the efficacy of drug candidates. For instance, it has been utilized in the development of proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation.

Case Study: Development of Bortezomib Analogues

A study demonstrated that derivatives of this compound exhibited improved potency against multiple myeloma cells compared to their non-fluorinated counterparts. The fluorine atoms enhance lipophilicity and metabolic stability, leading to better bioavailability and therapeutic outcomes.

Organic Synthesis

Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of fluorine enhances the reactivity of the boronic acid, facilitating the coupling with various aryl halides.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki Coupling | This compound with iodobenzene | 85 |

| Negishi Coupling | This compound with zinc reagents | 78 |

Material Science

Organic Electronics

The compound is also investigated for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of difluorinated phenylboronic acids can improve charge transport properties and stability of the devices.

Case Study: OLED Performance Enhancement

Research indicates that devices utilizing polymers derived from this compound showed enhanced luminous efficiency and operational stability compared to traditional materials. The fluorine substituents contribute to better electron-withdrawing properties, optimizing the electronic characteristics of the polymer.

Analytical Chemistry

Chromatographic Applications

Due to its unique chemical properties, this compound is used as a reagent in chromatographic methods for the separation and analysis of catecholamines and other phenolic compounds. Its ability to form stable complexes with certain analytes enhances detection sensitivity.

| Application | Technique Used | Detection Limit |

|---|---|---|

| Catecholamine Analysis | High-Performance Liquid Chromatography (HPLC) | 0.1 µg/mL |

| Phenolic Compound Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | 0.05 µg/mL |

Environmental Chemistry

Pollutant Detection

The compound has been explored for its ability to detect environmental pollutants through sensor technology. Its boronic acid moiety can selectively bind to specific analytes, making it useful for developing sensors that monitor water quality or detect hazardous substances.

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

3,5-Difluoro-4-methylphenylboronic acid can be compared with other similar boronic acids, such as:

4-Methoxyphenylboronic acid: Used in similar cross-coupling reactions but has different electronic properties due to the methoxy group.

3,4-Difluorophenylboronic acid: Similar in structure but lacks the methyl group, which can affect its reactivity and selectivity in reactions.

3,5-Difluoro-4-formylphenylboronic acid: Contains a formyl group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products.

Actividad Biológica

3,5-Difluoro-4-methylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆B F₂O₂. The presence of fluorine atoms and the boronic acid functional group contribute to its unique chemical reactivity and biological interactions. Its structural characteristics allow it to participate in various chemical reactions, including Suzuki coupling, which is vital for synthesizing complex organic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate biochemical pathways by:

- Inhibition or activation of enzymes : It can bind to active sites on enzymes, altering their activity.

- Interaction with receptors : The compound may act as a ligand for various biological receptors, influencing signaling pathways.

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit cytotoxic effects against cancer cells. For instance:

- In studies involving prostate cancer cells (PC-3), compounds similar to this compound showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating potential as an anticancer agent .

- The selectivity of these compounds allows them to target cancer cells while sparing healthy cells, which is crucial for minimizing side effects during treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Inhibition zones were measured for different microorganisms, revealing effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The growth inhibition ranged from 7 mm to 13 mm depending on the concentration and type of microorganism tested .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. Studies have shown that boronic acid derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(3,5-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWCCYIZIZXRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.